Cas no 2228702-43-8 (methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate)

Methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate is a benzoate derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure allows for selective modifications, enabling applications in pharmaceutical and fine chemical research. The compound’s dual functionality (amine and alcohol) facilitates its use in coupling reactions, chiral synthesis, and as a precursor for bioactive molecules. The ester group enhances solubility in organic solvents, simplifying purification and handling. With a defined stereocenter, it is particularly valuable for enantioselective synthesis. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate structure
2228702-43-8 structure
Product Name:methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate
CAS No:2228702-43-8
MF:C11H15NO3
MW:209.241703271866
CID:5795251
PubChem ID:165610632
Update Time:2025-10-18

methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate
    • EN300-1741480
    • 2228702-43-8
    • Inchi: 1S/C11H15NO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5,10,13H,6,12H2,1-2H3
    • InChI Key: BUVAZUQXGBDQDO-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C=CC(C(=O)OC)=C(C)C=1

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.6Ų

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Additional information on methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate

Introduction to Methyl 4-(2-Amino-1-Hydroxyethyl)-2-Methylbenzoate (CAS No. 2228702-43-8)

Methyl 4-(2-Amino-1-Hydroxyethyl)-2-Methylbenzoate (CAS No. 2228702-43-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, also known as MAMMB, is characterized by its unique structural features, which include an amino group, a hydroxyethyl moiety, and a methylbenzoate ester. These functional groups contribute to its diverse chemical properties and biological activities, making it a valuable candidate for various scientific investigations.

The molecular formula of MAMMB is C11H15NO3, and its molecular weight is approximately 209.24 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 4-(2-amino-1-hydroxyethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The resulting esterification reaction yields MAMMB with high purity and yield.

In terms of physical properties, MAMMB is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled release or targeted delivery is desired. The compound exhibits good thermal stability and can be stored at room temperature without significant degradation.

MAMMB has been the subject of numerous studies due to its potential biological activities. Recent research has focused on its anti-inflammatory and antioxidant properties, which are attributed to the presence of the amino and hydroxy functional groups. These groups can interact with various biological targets, such as enzymes and receptors, leading to therapeutic effects. For instance, studies have shown that MAMMB can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

In the context of drug discovery, MAMMB has been evaluated for its potential as a lead compound in the development of new therapeutic agents. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a promising candidate for treating conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders. Additionally, preliminary studies have suggested that MAMMB may have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

The safety profile of MAMMB has also been investigated. Toxicological studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, methyl 4-(2-amino-1-hydroxyethyl)-2-methylbenzoate (MAMMB) (CAS No. 2228702-43-8) is a versatile compound with promising applications in pharmaceutical and chemical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the potential uses of MAMMB will emerge, contributing to the advancement of medical science.

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